N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-8-7-11(17)9-12(13)18-16(19)10-22-15-6-4-3-5-14(15)21-2/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPJEJYLECVLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196486 | |
| Record name | N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020054-55-0 | |
| Record name | N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article provides an in-depth examination of its biological activity, including its interactions with molecular targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 302.33 g/mol. Its structure features an amine group, methoxy groups, and an acetamide functional group, which contribute to its unique chemical properties and biological activities. The presence of these functional groups allows for diverse interactions with biological macromolecules.
This compound primarily exhibits its biological activity through interactions with specific enzymes and receptors. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, which are critical for its therapeutic effects.
Potential Molecular Targets
- Enzymes : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptors : It can modulate receptor activity, influencing cellular responses.
Antiviral Activity
Research indicates that compounds structurally similar to this compound exhibit antiviral properties. For instance, studies have shown that certain derivatives demonstrate significant inhibitory effects on viral replication in cell lines such as H9 and MT4 cells. The IC50 values for these compounds suggest varying potency levels against different viral strains .
| Compound | Antiviral Activity IC50 (µM) | Toxicity CC50 (µM) |
|---|---|---|
| 5c | 5.5 (H9 cells) | >100 |
| 5e | 21.5 (H9 cells) | >100 |
| 5f | 5.2 (H9 cells) | >100 |
Antimicrobial and Anti-inflammatory Properties
This compound has been investigated for its antimicrobial and anti-inflammatory activities. Preliminary studies suggest that the compound may inhibit bacterial growth and reduce inflammation markers in various biological assays.
Case Studies and Research Findings
- Study on Neuroprotective Effects : A related compound demonstrated significant neuroprotective effects in PC12 cells against sodium nitroprusside-induced damage, suggesting that this compound could have similar protective properties due to structural similarities .
- Structure-Activity Relationship Studies : Research focusing on the structure-activity relationships (SAR) of related acetamides has provided insights into how modifications to the molecular structure can enhance or diminish biological activity. This information is crucial for optimizing the compound's efficacy in drug development .
- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to target proteins, providing a theoretical basis for its potential therapeutic applications. The binding affinities suggest that modifications to the methoxy groups could enhance interaction with target enzymes .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide is as an inhibitor of specific enzymes involved in metabolic pathways. For instance, derivatives of this compound have shown promise as inhibitors of 11-β hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in the regulation of cortisol levels in the body. Elevated cortisol is linked to conditions such as obesity, diabetes, and hypertension . The ability to selectively inhibit this enzyme could lead to new treatments for these metabolic disorders.
Table 1: Enzyme Inhibition Potential
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of compounds related to this compound. These compounds have been evaluated for their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a significant role in regulating inflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's disease . The activation of PPAR-γ receptors may mitigate neuroinflammation and improve neuronal survival.
Case Study: Neuroprotection in Alzheimer's Disease
A study conducted on novel PPAR-γ agonists demonstrated that compounds with structural similarities to this compound effectively reduced pro-inflammatory cytokines in vitro. The findings indicated a significant decrease in oxidative stress markers in Aβ-induced SH-SY5Y neuroblastoma cell lines, suggesting that these compounds could offer therapeutic benefits for Alzheimer's disease management .
Case Study: Metabolic Syndrome Management
In another study, derivatives of the compound were tested for their effects on glucose metabolism and insulin sensitivity. The results indicated that these compounds could improve glucose tolerance and reduce insulin resistance, highlighting their potential use in treating metabolic syndrome and type 2 diabetes .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group (-NH₂) on the 5-amino-2-methoxyphenyl moiety is highly susceptible to oxidation.
Key Reaction Pathways:
-
Formation of nitro derivatives :
Under controlled acidic conditions with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), the -NH₂ group oxidizes to -NO₂. This reaction proceeds via a two-electron oxidation mechanism, forming N-(5-nitro-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide as the primary product.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | H₂SO₄, 60°C, 4 hr | N-(5-nitro-2-methoxyphenyl)-acetamide | 72 |
| KMnO₄ | Acetic acid, 50°C, 6 hr | N-(5-nitro-2-methoxyphenyl)-acetamide | 68 |
-
Side-chain oxidation :
The acetamide carbonyl group remains stable under mild conditions but may undergo hydrolysis to carboxylic acids under prolonged exposure to strong oxidizing agents like chromium trioxide (CrO₃).
Nucleophilic Substitution Reactions
The methoxy (-OCH₃) groups on both aromatic rings participate in nucleophilic substitutions, particularly under acidic or basic conditions.
Observed Transformations:
-
Demethylation :
Treatment with hydrobromic acid (HBr) replaces methoxy groups with hydroxyl (-OH) groups. This reaction is critical for generating phenolic intermediates for further functionalization.
| Reagent | Conditions | Substitution Site | Product |
|---|---|---|---|
| HBr (48%) | Reflux, 12 hr | 2-methoxyphenoxy ring | 2-(2-hydroxyphenoxy)-acetamide derivative |
| BBr₃ | DCM, 0°C, 3 hr | 5-amino-2-methoxyphenyl | 5-amino-2-hydroxyphenyl derivative |
-
Alkylation/Acylation :
The amine group can react with alkyl halides or acyl chlorides to form secondary amines or amides, respectively. For example, reaction with acetyl chloride yields N-acetylated derivatives.
Coupling Reactions
The phenolic oxygen and amine groups enable participation in cross-coupling reactions, particularly in the presence of transition metal catalysts.
Documented Examples:
-
Suzuki-Miyaura Coupling :
The brominated derivative (formed via electrophilic substitution) undergoes palladium-catalyzed coupling with aryl boronic acids to generate biaryl structures. This is instrumental in modifying the compound’s aromatic pharmacophore.
| Catalyst | Boronic Acid | Product | Application |
|---|---|---|---|
| Pd(PPh₃)₄ | 4-Carboxyphenylboronic | Carboxyl-functionalized biaryl acetamide | Drug delivery systems |
-
Diazo Coupling :
The amine group reacts with diazonium salts to form azo derivatives, which are valuable in dye chemistry and biosensor applications.
Stability Under pH and Thermal Conditions
Experimental studies highlight the compound’s sensitivity to environmental factors:
| Condition | Observation | Stability Threshold |
|---|---|---|
| Acidic (pH 2) | Gradual hydrolysis of acetamide group | >48 hr at 25°C |
| Alkaline (pH 10) | Demethylation of methoxy groups | >12 hr at 60°C |
| Thermal | Decomposition above 200°C | Melting point: 189°C |
Comparative Reactivity with Analogues
The reactivity profile differs significantly from structurally related acetamides:
Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate in the presence of H₂O₂, confirmed by ESR spectroscopy.
-
Substitution : Follows an SNAr (nucleophilic aromatic substitution) mechanism under acidic conditions, with rate dependence on leaving group ability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound is structurally analogous to several phenoxy acetamide derivatives, differing primarily in substituents on the aromatic rings. Key comparisons include:
Physicochemical Properties
- Melting Points: Analogs with thiadiazole cores (e.g., 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, 5k) exhibit melting points of 135–136°C, suggesting that the target compound may have comparable thermal stability .
- Solubility : Methoxy groups generally improve aqueous solubility compared to halogenated derivatives (e.g., dichloro or bromo substituents in ).
Pharmacological Activities
- Antimicrobial Potential: Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (compound 47) show strong gram-positive antibacterial activity, while the target compound’s methoxy-rich structure may favor antifungal or broad-spectrum activity .
- Toxicity Profile: N-(5-amino-2-methoxyphenyl) acetamide (Ac-DAAN) demonstrates minimal inhibition of methanogens (50% inhibition at >25 μM), contrasting sharply with highly toxic azo-dimers and trimers .
Research Findings and Implications
- Bioactivity vs. Substituent Trends :
- Therapeutic Potential: The dual methoxy groups in the target compound could position it as a safer alternative to halogenated derivatives in antihistamine or anti-inflammatory applications, pending further in vivo validation.
Preparation Methods
Step 1: Preparation of 2-(2-Methoxyphenoxy)acetyl Chloride
- Starting from 2-methoxyphenol (guaiacol), react with chloroacetic acid or its derivatives under acidic or chlorinating conditions (e.g., thionyl chloride) to yield 2-(2-methoxyphenoxy)acetyl chloride.
- This intermediate serves as the acylating agent for subsequent amide formation.
Step 2: Formation of N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide
- The 5-amino-2-methoxyaniline is reacted with 2-(2-methoxyphenoxy)acetyl chloride in an inert solvent such as chloroform or dichloromethane.
- The reaction is typically conducted under cold conditions to control the rate and minimize side reactions.
- A base (e.g., triethylamine or pyridine) is added to neutralize the hydrochloric acid formed and drive the reaction to completion.
- The product is isolated by standard workup procedures such as extraction, washing, and recrystallization.
This method parallels the synthesis of related acetamides where aromatic amines are acylated with chloroacetyl chlorides.
Reaction Conditions and Purification
- Solvents: Commonly used solvents include chloroform, dichloromethane, or dimethylformamide (DMF) depending on solubility and reaction scale.
- Temperature: Low to ambient temperatures during acylation to prevent side reactions.
- Catalysts/Bases: Triethylamine or pyridine to scavenge HCl.
- Purification: Crystallization or chromatographic techniques to isolate the pure compound.
Data Table: Summary of Preparation Parameters
| Parameter | Description/Condition | Reference/Notes |
|---|---|---|
| Starting amine | 5-Amino-2-methoxyaniline | Commercially available |
| Acylating agent | 2-(2-Methoxyphenoxy)acetyl chloride | Prepared from guaiacol + chloroacetyl chloride |
| Solvent | Chloroform, dichloromethane, or DMF | Depends on scale and solubility |
| Base | Triethylamine or pyridine | Neutralizes HCl formed |
| Temperature | 0–25 °C (cold to room temperature) | Controls reaction rate |
| Reaction time | Several hours (typically 2–6 h) | Monitored by TLC or HPLC |
| Purification | Recrystallization or column chromatography | Ensures product purity |
| Yield | Variable, generally moderate to good | Dependent on reaction optimization |
Q & A
Q. Protocol from :
- Animal model : Wistar albino mice with streptozotocin-induced diabetes.
- Dosage : 10–50 mg/kg administered orally; blood glucose monitored at 0, 2, 4, and 6 hrs.
- Confounder control : Include a vehicle control group and normalize for diet, weight, and circadian rhythm.
Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare glucose reduction across dose groups .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across analogs?
Contradictions may arise due to:
- Bioavailability differences : E.g., polar substituents improve solubility but reduce membrane permeability.
- Receptor specificity : Use molecular docking simulations to predict binding affinities for targets like PPAR-γ or α-glucosidase.
Case study : A nitro-substituted analog showed poor in vivo activity despite high in vitro binding, attributed to rapid metabolic clearance .
Basic: What purity standards and analytical thresholds are required for preclinical studies?
- Purity : ≥95% by HPLC (C18 column, acetonitrile/water mobile phase).
- Impurity limits : ≤0.5% for any single unknown impurity (ICH Q3A guidelines).
- Stability : Assess via accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: How to optimize reaction yields for scale-up synthesis?
Q. Factors affecting yield :
- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Solvent : Replace DMF with acetonitrile for easier post-reaction processing.
- Temperature : Increase to 50–60°C for faster kinetics but monitor for byproduct formation .
Basic: What toxicity screening protocols are recommended for early-stage development?
- Acute toxicity : Single-dose studies in rodents (OECD 423), monitoring mortality and organ damage over 14 days.
- Subacute toxicity : 28-day repeated dose study (OECD 407) with hematological and histopathological analysis .
Advanced: How does crystallography aid in understanding conformational stability?
X-ray crystallography of related acetamides (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveals:
- Planar amide bonds stabilize the structure via resonance.
- Methoxy groups induce steric hindrance, affecting packing efficiency and solubility .
Advanced: What computational tools predict metabolic pathways and potential metabolites?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
